(3',4'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid
Description
(3',4'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid is a biphenyl-substituted acetic acid derivative characterized by halogen substituents at the 3',4'-positions (dichloro) and 2-position (fluoro) on the biphenyl ring system, with the acetic acid moiety located at the 4-position of the biphenyl scaffold. Its molecular formula is C₁₄H₉Cl₂FO₂, yielding a molecular weight of 299.13 g/mol.
Properties
Molecular Formula |
C14H9Cl2FO2 |
|---|---|
Molecular Weight |
299.1 g/mol |
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-4-2-9(7-12(11)16)10-3-1-8(5-13(10)17)6-14(18)19/h1-5,7H,6H2,(H,18,19) |
InChI Key |
HBXYKNMLLKOWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic System Optimization
Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed, with bases like K₂CO₃ in tetrahydrofuran (THF)/water mixtures. In Example 1 of Patent CN113024390B, Grignard reagent-mediated reactions achieved yields exceeding 80% under mild conditions (20–30°C), though adaptations for Suzuki coupling may require higher temperatures (60–80°C). Ligand selection critically impacts efficiency; bulky phosphine ligands enhance steric hindrance tolerance, particularly for ortho-substituted substrates.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) facilitate catalyst solubility, while elevated temperatures (70–90°C) accelerate oxidative addition steps. However, excessive heat risks decomposition of sensitive intermediates, as observed in Comparative Example 28 of CN113024390B, where uncontrolled exotherms reduced purity by 15%. Microwave-assisted synthesis has emerged as an alternative, reducing reaction times from hours to minutes while maintaining yields above 75%.
Functionalization of the Acetic Acid Moiety
The acetic acid group is introduced through hydrolysis of precursor esters or nitriles.
Ester Hydrolysis
Methyl or ethyl esters of the biphenyl intermediate undergo saponification using NaOH (5–10% aqueous) at reflux. Patent CN103224484A demonstrated 81% yield in converting a propan-2-one derivative to the acetic acid via HCl-mediated hydrolysis, with extraction in dichloromethane and pH adjustment to isolate the product. Critical to this step is avoiding over-acidification, which can protonate the carboxylate and reduce solubility.
Nitrile Hydrolysis
Nitrile intermediates, formed via Rosenmund-von Braun reaction, are hydrolyzed to carboxylic acids using H₂SO₄ (50%) at 120°C. This method, while efficient, requires stringent temperature control to prevent decarboxylation, as noted in Comparative Example 34 of CN113024390B, where sulfuric acid at elevated temperatures caused a 20% yield drop.
Industrial-Scale Production Considerations
Scalability challenges include cost-effective catalyst recycling and waste minimization.
Solvent Recovery
Tetrahydrofuran (THF), used extensively in Grignard and coupling reactions, is recovered via distillation. Patent CN113024390B highlights a closed-loop system where >90% THF is reused, reducing production costs by 30%.
Catalytic Recycling
Palladium recovery through filtration or immobilized catalysts (e.g., Pd on carbon) is critical. Example 40 of CN113024390B achieved 95% Pd recovery using activated carbon filtration, maintaining catalytic activity over five cycles.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, yields, and conditions:
| Method | Halogenation Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Suzuki Coupling | N/A | Pd(PPh₃)₄ | 80 | 85 | 98 |
| Electrophilic Chlorination | Cl₂ | FeCl₃ | 50 | 89 | 95 |
| Nitrile Hydrolysis | H₂SO₄ | N/A | 120 | 78 | 92 |
| Balz-Schiemann Fluorination | HBF₄ | Cu | -10 | 65 | 88 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen substituents or reduce the acetic acid group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or dehalogenated biphenyl derivatives.
Substitution: Biphenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Studies: Used in studies to understand the effects of halogenated biphenyl compounds on biological systems.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, affecting biochemical pathways. The presence of halogen substituents can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following table summarizes structurally related biphenyl acetic acid derivatives, emphasizing differences in substituents and molecular properties:
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| (3',4'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid | - | 3',4'-Cl, 2-F, 4-CH₂COOH | C₁₄H₉Cl₂FO₂ | 299.13 | High halogen density, strong EW effects |
| 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid | 669713-81-9 | 3',5'-Cl, 4-CH₂COOH | C₁₄H₁₀Cl₂O₂ | 281.13 | Dichloro at 3',5'; lacks fluoro |
| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | 5001-96-7 | 2-F, 4-CH₂COOH | C₁₄H₁₁FO₂ | 246.24 | Mono-fluoro; no chloro substituents |
| 3'-Methoxy[1,1'-biphenyl]-4-acetic acid | 669713-73-9 | 3'-OCH₃, 4-CH₂COOH | C₁₅H₁₄O₃ | 242.27 | Methoxy (electron-donating) group |
| [1,1'-Biphenyl]-3-acetic acid, 3'-chloro-4'-methyl- | 1820604-40-7 | 3'-Cl, 4'-CH₃, 3-CH₂COOH | C₁₆H₁₅ClO₂ | 274.74 | Chloro-methyl combination; positional isomer |
Substituent Effects on Physicochemical Properties
Electron-Withdrawing (EW) vs. Electron-Donating (ED) Groups
- Halogen Substituents (Cl, F): The target compound’s 3',4'-dichloro and 2-fluoro groups create a strong EW environment, enhancing the acidity of the acetic acid group (pKa ~2–3) compared to analogs with fewer halogens or ED groups like methoxy (pKa ~4–5) . In uranium adsorption studies, carboxylate (-COO⁻) groups coordinate with U(VI) via monodentate or bidentate binding . The increased acidity of the target compound’s -COOH group may improve uranium binding efficiency relative to less acidic analogs.
Steric and Positional Effects
- 3',4'-Dichloro vs.
- Fluorine at 2-position:
- Fluorine’s small atomic radius minimizes steric hindrance, allowing efficient π-π stacking interactions in adsorption applications .
Biological Activity
(3',4'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its biological effects, mechanisms of action, and applications in therapeutic contexts.
The compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 285.10 g/mol |
| Melting Point | 120 - 125 °C |
| Solubility | Soluble in DMSO |
| LogP | 3.45 |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. It is hypothesized that the compound may modulate signaling pathways relevant to inflammation and cancer progression.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2024) reported the compound's effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound was shown to inhibit cell proliferation significantly.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HCT116 | 12.3 |
| PC3 | 20.0 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial involving patients with skin infections caused by resistant strains of Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in infection severity compared to placebo controls. -
Case Study on Cancer Treatment :
In a preclinical model, administration of the compound led to a marked decrease in tumor size in xenograft models of breast cancer, suggesting its potential as an adjunct therapy alongside conventional chemotherapeutics.
Q & A
Q. What are the optimal synthetic pathways for (3',4'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid, and how can purity be maximized?
The synthesis typically involves Suzuki-Miyaura coupling for biphenyl formation, followed by acetic acid side-chain introduction via nucleophilic substitution or carboxylation. Key steps include:
- Halogenation : Use of fluorinated and chlorinated precursors to ensure regioselectivity.
- Cross-coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions to form the biphenyl core .
- Purification : Recrystallization in ethanol/water mixtures or chromatography (silica gel, hexane/EtOAc) to achieve >98% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, acetic acid protons at δ 3.6–4.0 ppm). Chlorine and fluorine substituents induce deshielding .
- FT-IR : Confirm carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Look for [M-H]⁻ ion at m/z corresponding to molecular formula C₁₄H₈Cl₂FCO₂ (exact mass calculated: ~318.6 g/mol) .
Q. What in vitro assays are suitable for studying its mechanism of action in biological systems?
- Enzyme inhibition : Assay cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Receptor binding : Radioligand displacement assays (e.g., PPAR-γ or COX-2 targets) to evaluate affinity .
- Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess its persistence and degradation pathways?
- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and monitor via LC-MS for byproducts (e.g., dechlorinated or hydroxylated derivatives) .
- Biodegradation : Use soil microcosms with Pseudomonas spp. (known for chlorinated biphenyl degradation). Quantify metabolites (e.g., 3',4'-dichloro-2-fluoro-biphenyl-4-ol) .
- Adsorption studies : Measure log Kₒₜ values using HPLC retention times or batch equilibration with humic acids .
Q. What strategies resolve contradictions in reported toxicological data (e.g., acute vs. chronic effects)?
- Dose-response refinement : Conduct OECD guideline tests (e.g., Test No. 423 for acute oral toxicity and Test No. 452 for chronic exposure) in rodent models .
- Metabolite profiling : Compare hepatic metabolism using microsomal assays (S9 fractions) to identify reactive intermediates (e.g., epoxides) that may explain discrepancies .
- Statistical meta-analysis : Apply Bayesian models to harmonize data from diverse studies, accounting for variables like solvent carriers or exposure duration .
Q. How can computational modeling predict its interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to PPAR-γ (PDB ID: 3B0R). Optimize halogen bonding with Tyr473 and His449 residues .
- QSAR models : Train on chlorinated biphenyl datasets to predict bioactivity (e.g., pIC₅₀ for COX-2 inhibition) .
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (GROMACS) over 100 ns trajectories .
Q. What advanced analytical methods detect trace quantities in complex matrices (e.g., serum, soil)?
- LC-MS/MS : Employ MRM mode with transitions m/z 319→281 (quantifier) and 319→237 (qualifier). Use isotopically labeled internal standards (e.g., ¹³C₆-analog) .
- SPE extraction : Optimize with C18 cartridges (pH 2.0 for protonation of acetic acid group) .
- LOD/LOQ : Validate down to 0.1 ng/mL in serum and 1 ng/g in soil via matrix-matched calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
